Curcumin

Description

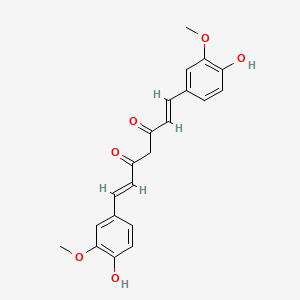

Structure

3D Structure

Properties

IUPAC Name |

(1E,6E)-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h3-12,24-25H,13H2,1-2H3/b7-3+,8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFLDPWHFBUODDF-FCXRPNKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Record name | CURCUMIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | curcumin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Curcumin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8031077 | |

| Record name | Curcumin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8031077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Curcumin appears as orange-yellow needles. (NTP, 1992), Orange-yellow crystalline powder, Orange-yellow solid; [Merck Index] Orange-yellow powder; [MSDSonline], Solid | |

| Record name | CURCUMIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CURCUMIN | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Curcumin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4552 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Curcumin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002269 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble (hot) (NTP, 1992), Insoluble in cold water, DARK RED; INSOL IN OIL DILL, VEGETABLE OIL; SOL IN OIL CLOVE; PARTLY SOL IN PROPYLENE GLYCOL, OIL CASSIA /TURMERIC/, Insoluble in water, Insoluble in ether; soluble in alcohol, glacial acetic acid, Very soluble in ethanol, acetic acid | |

| Record name | CURCUMIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Curcumin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11672 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CURCUMIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4334 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9348 at 59 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | CURCUMIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

Orange-yellow, crystal powder; gives brownish-red color with alkali; light-yellow color with acids, Orange-yellow needles, Orange yellow prisms, rhombic prisms from methanol | |

CAS No. |

458-37-7, 8024-37-1 | |

| Record name | CURCUMIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Curcumin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=458-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Curcumin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000458377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Turmeric extract | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008024371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Curcumin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11672 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | curcumin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Heptadiene-3,5-dione, 1,7-bis(4-hydroxy-3-methoxyphenyl)-, (1E,6E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Curcumin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8031077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CURCUMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IT942ZTH98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CURCUMIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4334 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Curcumin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002269 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

356 to 361 °F (NTP, 1992), 179 °C-182 °C, 183 °C | |

| Record name | CURCUMIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Curcumin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11672 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CURCUMIN | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | CURCUMIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4334 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Curcumin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002269 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to Curcumin's Modulation of Core Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract: Curcumin, a polyphenol extracted from the rhizome of Curcuma longa, has garnered significant scientific interest for its pleiotropic pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2][3][4] These effects are attributed to its ability to modulate a multitude of cellular signaling pathways critical in the pathogenesis of various diseases. This technical guide provides an in-depth examination of the molecular mechanisms through which this compound exerts its influence, focusing on key pathways such as NF-κB, PI3K/Akt/mTOR, MAPK, JAK/STAT, Nrf2, and apoptosis. This document summarizes quantitative data, presents detailed experimental protocols for studying these interactions, and provides visual diagrams of the pathways and workflows to support researchers in the field of drug discovery and development.

NF-κB Signaling Pathway Modulation

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response and plays a critical role in cell survival, proliferation, and angiogenesis.[5] In many chronic diseases, including cancer, NF-κB is constitutively active. This compound has been extensively shown to be a potent inhibitor of this pathway. It can directly interact with and inhibit the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκBα. This inhibition prevents the degradation of IκBα, thereby sequestering NF-κB (p65/p50 dimer) in the cytoplasm and blocking its translocation to the nucleus where it would otherwise activate pro-inflammatory and pro-survival genes.

Quantitative Data: NF-κB Inhibition

| Compound | Cell Line | Assay | IC50 Value | Reference |

| This compound | RAW 264.7 macrophages | NF-κB DNA Binding (LPS-induced) | >50 µM | |

| EF31 (this compound Analog) | RAW 264.7 macrophages | NF-κB DNA Binding (LPS-induced) | ~5 µM | |

| This compound | Glioma Cells | NF-κB Luciferase Reporter (TNFα-induced) | 56.98 ± 7.79 µM | |

| C-150 (this compound Analog) | Glioma Cells | NF-κB Luciferase Reporter (TNFα-induced) | 2.16 ± 0.02 µM |

PI3K/Akt/mTOR Signaling Pathway Modulation

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell cycle, proliferation, survival, and growth. Its deregulation is a common feature in many cancers, leading to uncontrolled cell growth and evasion of apoptosis. This compound has been shown to downregulate this pathway by inhibiting the phosphorylation of key components like Akt and mTOR. By doing so, it can suppress cancer cell proliferation, induce cell cycle arrest, and promote apoptosis. Some studies suggest this compound can also upregulate PTEN, a negative regulator of the PI3K/Akt pathway.

Quantitative Data: this compound Effects on HNC Cells

The following data summarizes the effects of this compound on Head and Neck Cancer (HNC) cell lines.

| Cell Line | Parameter | Effect of this compound | Finding | Reference |

| SCC-9 | Cell Death | 44% (this compound) vs. 16.4% (Vehicle) | Induction of necrosis/late apoptosis | |

| SCC-9 | Cell Cycle | 19.1% (this compound) vs. 13.4% (Vehicle) in G2 | G2/M Phase Arrest | |

| FaDu | Cell Cycle | 37.8% (this compound) vs. 12.9% (Vehicle) in G2 | G2/M Phase Arrest | |

| SCC-9 & FaDu | Protein Levels | Decreased total and phosphorylated levels | Downregulation of PI3K, Akt, and mTOR |

MAPK Signaling Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38 MAPK, are critical in translating extracellular stimuli into cellular responses like proliferation, differentiation, inflammation, and apoptosis. This compound can inhibit the activation of all three major branches of the MAPK pathway. For instance, it can suppress the phosphorylation of ERK1/2 and p38MAPK stimulated by growth factors like TGF-β1, thereby reducing cancer cell invasion and migration. It has also been shown to inhibit JNK phosphorylation by targeting upstream kinases MKK4/7. This comprehensive inhibition contributes significantly to its anti-inflammatory and anti-cancer effects.

JAK/STAT Signaling Pathway Modulation

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a primary route for a wide array of cytokines, interferons, and growth factors to transmit signals from the cell membrane to the nucleus, impacting cell proliferation, differentiation, and immune response. This compound has been demonstrated to inhibit this pathway, contributing to its anti-inflammatory and anti-cancer activities. It can suppress the phosphorylation of both JAK and STAT proteins, preventing the dimerization and nuclear translocation of STATs, which in turn blocks the transcription of target genes. One proposed mechanism for this is the activation of SHP-2, a phosphatase that negatively regulates JAK activity.

Nrf2 Antioxidant Response Pathway Modulation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various protective genes. This compound is a potent activator of this pathway. It can modify cysteine residues on Keap1, disrupting the Nrf2-Keap1 interaction and promoting Nrf2 accumulation and nuclear translocation. This leads to the upregulation of numerous antioxidant and detoxification enzymes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), thereby protecting cells from oxidative damage.

Apoptosis Signaling Pathway Modulation

Apoptosis, or programmed cell death, is a vital process for removing damaged or cancerous cells. This compound is a well-documented inducer of apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways. It can modulate the expression of Bcl-2 family proteins, leading to a decrease in anti-apoptotic proteins like Bcl-2 and Bcl-xL and an increase in pro-apoptotic proteins like Bax and Bad. This shift disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then activates a caspase cascade, primarily through caspase-9 and the effector caspase-3, leading to the cleavage of cellular substrates like PARP and ultimately, cell death.

Quantitative Data: this compound Cytotoxicity (IC50)

| Cell Line | Cancer Type | IC50 Value (this compound) | Incubation Time | Reference |

| A549 | Lung | 11.2 µM | - | |

| HCT-116 | Colon | 10 µM | - | |

| MCF-7 | Breast | 75 µM | - | |

| MDA-MB-231 | Breast | 25 µM | - | |

| MCF-7 | Breast | 44.61 µM | 24 hours | |

| MDA-MB-231 | Breast | 54.68 µM | 24 hours | |

| CCRF-CEM | Leukemia | 8.68 µM | 48 hours | |

| LNCaP, PC3, DU145 | Prostate | 32-34 µM | 72 hours |

Detailed Experimental Protocols

The following sections provide standardized protocols for key assays used to evaluate this compound's effects on cellular signaling pathways.

Cell Viability (MTT) Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed 1x10⁴ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Remove the medium and treat the cells with various concentrations of this compound (e.g., 0, 4, 8, 16, 32 µmol/l) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Reagent: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the supernatant and add 100-200 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measurement: Measure the optical density (OD) using a microplate reader at a wavelength of 490 nm or 540 nm. Cell viability is expressed as a percentage relative to the untreated control.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample, such as the phosphorylated and total levels of signaling proteins.

Protocol:

-

Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-Akt, anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software, normalizing to a loading control like β-actin.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB by using a reporter plasmid where the luciferase gene is under the control of an NF-κB response element.

Protocol:

-

Transfection: One day before the experiment, seed cells (e.g., HEK293 or SH-SY5Y) in a 96-well plate. Transfect the cells with an NF-κB-luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).

-

Treatment: After ~24 hours of transfection, treat the cells with this compound for a designated period.

-

Stimulation: Following this compound treatment, stimulate the cells with an NF-κB activator like TNF-α (e.g., 1 nM) or LPS for 6-24 hours to induce NF-κB activation.

-

Lysis: Wash the cells with PBS and lyse them using Passive Lysis Buffer.

-

Measurement: Transfer the cell lysate to a luminometer plate. Use a dual-luciferase assay system. First, inject the firefly luciferase substrate and measure the luminescence. Second, inject a reagent that quenches the firefly reaction and contains the substrate for Renilla luciferase, then measure the second luminescence signal.

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. The reduction in the normalized luciferase activity in this compound-treated cells compared to the stimulated control indicates inhibition of the NF-κB pathway.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to investigate the interaction between proteins and DNA in vivo, for example, to determine if Nrf2 binds to the ARE promoter region of its target genes.

Protocol:

-

Cross-linking: Treat cells (e.g., TRAMP-C1) with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Sonication: Harvest and lyse the cells. Shear the chromatin into smaller fragments (200-1000 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G magnetic beads. Incubate the chromatin overnight at 4°C with an antibody specific to the protein of interest (e.g., anti-Nrf2) or a negative control IgG.

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads multiple times to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the protein-DNA cross-links by heating at 65°C in the presence of a high salt concentration.

-

DNA Purification: Purify the DNA using a DNA purification kit.

-

Analysis (qPCR): Use quantitative real-time PCR (qPCR) to quantify the amount of specific DNA sequences (e.g., the promoter region of HO-1 or NQO1 containing the ARE) present in the immunoprecipitated sample. The enrichment of a specific DNA sequence compared to the IgG control indicates binding of the target protein.

Conclusion

This compound's therapeutic potential stems from its remarkable ability to interact with and modulate a wide range of intracellular signaling pathways. By inhibiting pro-inflammatory and pro-proliferative cascades like NF-κB, PI3K/Akt/mTOR, MAPK, and JAK/STAT, while simultaneously activating protective pathways like Nrf2 and inducing apoptosis, this compound presents a multi-targeted approach to disease intervention. The quantitative data and detailed experimental protocols provided in this guide offer a foundational resource for researchers aiming to further elucidate the molecular mechanisms of this compound and develop it as a therapeutic agent. The continued investigation into its complex interactions is crucial for translating its preclinical promise into clinical applications.

References

- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 2. mdpi.com [mdpi.com]

- 3. Impact of this compound on p38 MAPK: therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Activates the Nrf2 Pathway and Induces Cellular Protection Against Oxidative Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of the NF-κB signaling pathway by the this compound analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-inflammatory Properties of Curcumin: A Technical Guide to its Core Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Curcumin, the principal curcuminoid derived from the rhizome of Curcuma longa, has garnered significant scientific interest for its potent anti-inflammatory properties.[1][2] Extensive preclinical research has demonstrated its ability to modulate multiple signaling pathways central to the inflammatory response.[1] This document provides an in-depth technical overview of this compound's primary mechanisms of action, focusing on its interaction with the NF-κB, MAPK, and JAK/STAT signaling cascades. It summarizes key quantitative data, details common experimental protocols for its evaluation, and presents visual diagrams of its molecular interactions to support further research and development in the therapeutic application of this compound and its analogs.

Introduction to Inflammation and this compound

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative mechanism, chronic inflammation is a maladaptive response that drives the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, cardiovascular disease, and cancer.[3][4] The inflammatory process is orchestrated by a complex network of signaling molecules, transcription factors, and pro-inflammatory cytokines.

This compound has emerged as a highly pleiotropic molecule that interacts with a multitude of molecular targets involved in inflammation. Its anti-inflammatory effects are attributed to its unique chemical structure, which allows it to modulate key enzymes, transcription factors, and cytokines that regulate the inflammatory cascade. Despite its therapeutic potential, the clinical application of this compound has been hampered by its low systemic bioavailability due to poor absorption and rapid metabolism. This guide focuses on the established molecular mechanisms, providing a foundation for the development of more bioavailable formulations and potent analogs.

Core Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects primarily by intervening in three major signaling pathways that control the expression of inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes like COX-2.

This compound has been shown to potently inhibit the NF-κB pathway through multiple mechanisms:

-

Inhibition of IKK Activation: this compound can suppress the activation of the IκB kinase (IKK) complex. IKK is responsible for phosphorylating the inhibitory protein IκBα. By inhibiting IKK, this compound prevents the subsequent phosphorylation and degradation of IκBα.

-

Prevention of IκBα Degradation: By preserving IκBα, this compound ensures that NF-κB (typically the p65/p50 heterodimer) remains sequestered in an inactive state in the cytoplasm.

-

Blocking p65 Nuclear Translocation: Consequently, this compound blocks the translocation of the active p65 subunit into the nucleus, preventing it from binding to DNA and initiating the transcription of pro-inflammatory genes.

This comprehensive inhibition leads to a significant downregulation of NF-κB-mediated pro-inflammatory cytokines and other inflammatory mediators.

Modulation of the MAPK Pathway

Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine protein kinases that regulate a wide array of cellular processes, including inflammation, proliferation, and apoptosis. The three major MAPK subfamilies involved in inflammation are c-Jun N-terminal kinase (JNK), p38 MAPK, and extracellular signal-regulated kinase (ERK).

This compound has been demonstrated to suppress inflammation by inhibiting the activation of all three major MAPK pathways.

-

JNK Pathway: this compound can target upstream kinases like MKK4/7, thereby inhibiting JNK phosphorylation and subsequent activation of transcription factors like c-Jun.

-

p38 MAPK Pathway: The anti-inflammatory effects of this compound are also mediated by inhibiting the activation of p38 MAPK, often through the upregulation of MAPK phosphatase MKP-1.

-

ERK Pathway: this compound inhibits the phosphorylation of ERK1/2, which is crucial for the expression of inflammatory proteins like matrix metalloproteinases (MMPs).

By downregulating these pathways, this compound reduces the expression of various inflammatory genes and proteins.

Regulation of the JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for a wide range of cytokines and growth factors, playing a key role in immunity and inflammation. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases.

This compound modulates the JAK/STAT pathway through several actions:

-

Inhibition of JAK and STAT Phosphorylation: Studies show that this compound can directly inhibit the kinase activity of JAKs (specifically JAK1/2), which in turn prevents the phosphorylation and activation of STAT proteins (primarily STAT1/3).

-

Induction of SOCS Proteins: this compound can induce the expression of Suppressor of Cytokine Signaling (SOCS) proteins, such as SOCS1 and SOCS3. SOCS proteins are endogenous negative-feedback regulators of the JAK/STAT pathway.

By inhibiting STAT activation and promoting its negative regulation, this compound effectively reduces the expression of STAT-dependent inflammatory genes.

Quantitative Efficacy Data

The anti-inflammatory potential of this compound and its analogs has been quantified in numerous in vitro and in vivo studies. The following tables summarize key data points, including inhibitory concentrations and effects on inflammatory markers.

Table 1: In Vitro Inhibitory Concentrations (IC₅₀) of this compound and Analogs

| Compound | Target/Assay | Cell Line / System | IC₅₀ Value | Reference(s) |

|---|---|---|---|---|

| This compound | NF-κB DNA Binding (LPS-induced) | RAW 264.7 Macrophages | >50 µM | |

| EF24 (analog) | NF-κB DNA Binding (LPS-induced) | RAW 264.7 Macrophages | ~35 µM | |

| EF31 (analog) | NF-κB DNA Binding (LPS-induced) | RAW 264.7 Macrophages | ~5 µM | |

| EF31 (analog) | IκB kinase β (IKKβ) | Cell-free assay | ~1.92 µM | |

| This compound | NO Radical Scavenging | Cell-free assay | 37.50 ± 1.54 µg/ml | |

| This compound | Protein Denaturation Inhibition | In vitro assay | 106.21 ± 0.53 µg/mL | |

| This compound | Hela Cancer Cell Line Growth | Hela Cells | 8.6 µM |

| this compound | H460 Lung Cancer Cell Growth | H460 Cells | 7.31 µM | |

Table 2: Effect of this compound on Inflammatory Cytokine Levels

| Study Type | Model | This compound Dose/Concentration | Cytokine | Observed Effect | Reference(s) |

|---|---|---|---|---|---|

| In vivo | Mice with LPS-induced endotoxemia | Oral supplementation | TNF-α | Significant reduction in serum levels | |

| In vitro | LPS-stimulated RAW 264.7 cells | Various | TNF-α | Dose-dependent reduction in secretion | |

| Clinical Trial | Patients with metabolic syndrome | 1 g/day | TNF-α, IL-6, MCP-1 | Significant reduction in serum levels | |

| Clinical Trial | Type 2 diabetic nephropathy | 22.1 mg active this compound/day | IL-8 | Significant reduction in serum levels | |

| In vitro | BV-2 Microglial cells (LPS-treated) | Various | IL-4, IL-10 | Increased production of anti-inflammatory cytokines |

| In vivo | Mouse model of virus-induced ARDS | Not specified | IL-1, IL-6, TNF-α | Blocks cytokine release, improves clinical outcome | |

Key Experimental Protocols

The evaluation of this compound's anti-inflammatory properties relies on a set of standardized molecular and cellular biology techniques.

Cell Culture and Treatment

Murine macrophage cell lines, such as RAW 264.7, are commonly used models for studying inflammation.

-

Cell Seeding: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and seeded in appropriate plates.

-

Pre-treatment: Cells are pre-treated with various concentrations of this compound (or a vehicle control like DMSO) for a specified duration, typically 1-2 hours.

-

Stimulation: Inflammation is induced by adding an inflammatory agent, most commonly Lipopolysaccharide (LPS) (e.g., 1 µg/mL), for a period ranging from 15 minutes to 24 hours, depending on the endpoint being measured.

NF-κB DNA-Binding Activity Assay (EMSA)

The Electrophoretic Mobility Shift Assay (EMSA) is used to detect the binding of active NF-κB to DNA.

-

Nuclear Extraction: Following cell treatment, nuclear proteins are extracted from the cells.

-

Probe Labeling: A DNA oligonucleotide probe containing the NF-κB consensus binding site is labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag.

-

Binding Reaction: The labeled probe is incubated with the nuclear extracts, allowing NF-κB to bind.

-

Electrophoresis: The protein-DNA complexes are separated from the free probe on a non-denaturing polyacrylamide gel.

-

Detection: The gel is dried and exposed to X-ray film or imaged to visualize the "shifted" bands corresponding to the NF-κB-DNA complex. A reduction in the intensity of the shifted band in this compound-treated samples indicates inhibition.

Western Blot Analysis for Protein Phosphorylation

Western blotting is used to quantify the levels of total and phosphorylated proteins in key signaling pathways.

-

Protein Extraction & Quantification: Whole-cell lysates are prepared, and protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the phosphorylated (e.g., p-JAK2, p-STAT3, p-p65) and total forms of the target proteins.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate. Band intensities are quantified using densitometry software.

Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for measuring the concentration of specific cytokines in cell culture supernatant or serum.

-

Sample Collection: Supernatants from cell cultures or serum from in vivo studies are collected.

-

Assay Procedure: Samples are added to a 96-well plate pre-coated with a capture antibody specific for the target cytokine (e.g., TNF-α, IL-6).

-

Detection: A biotinylated detection antibody is added, followed by an enzyme-linked avidin-HRP conjugate.

-

Substrate Addition: A substrate is added, which produces a colorimetric signal proportional to the amount of bound cytokine.

-

Quantification: The absorbance is read on a microplate reader, and concentrations are calculated based on a standard curve.

Conclusion and Future Perspectives

This compound is a potent anti-inflammatory agent that operates through the targeted suppression of major inflammatory signaling pathways, including NF-κB, MAPK, and JAK/STAT. The quantitative data from preclinical studies consistently demonstrate its ability to inhibit key inflammatory mediators at micromolar concentrations. While its efficacy in these models is clear, the translation to clinical settings is challenged by its inherent low bioavailability.

Future research and development should focus on:

-

Advanced Drug Delivery Systems: The development of novel formulations such as nanoparticles, liposomes, and micelles to enhance the solubility, stability, and systemic absorption of this compound.

-

Development of Potent Analogs: The synthesis and screening of this compound analogs (e.g., EF31) with improved pharmacokinetic profiles and greater potency for specific molecular targets.

-

Comprehensive Clinical Trials: Well-designed, large-scale clinical trials are necessary to definitively establish the therapeutic efficacy of bioavailable this compound formulations across a range of chronic inflammatory diseases.

By addressing the challenge of bioavailability, the full therapeutic potential of this compound as a multi-target anti-inflammatory agent can be realized, offering a promising avenue for the management of chronic inflammatory conditions.

References

- 1. Therapeutic Roles of this compound: Lessons Learned from Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an active component of turmeric: biological activities, nutritional aspects, immunological, bioavailability, and human health benefits - a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mm-encapsulation.com [mm-encapsulation.com]

- 4. mdpi.com [mdpi.com]

Bioactive Properties of Curcumin and Its Analogues: A Technical Guide

Introduction

Curcumin, a polyphenolic compound derived from the rhizome of Curcuma longa (turmeric), has been a cornerstone of traditional Asian medicine for centuries.[1][2][3] Modern scientific investigation has validated its extensive therapeutic potential, attributing a wide range of bioactive properties to the molecule, including potent antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1][2] However, the clinical application of native this compound is significantly hampered by its poor aqueous solubility, low bioavailability, and rapid metabolism. These limitations have spurred the development of numerous this compound analogues, structurally modified to enhance stability, bioavailability, and efficacy, thereby offering promising avenues for drug discovery. This guide provides an in-depth technical overview of the core bioactive properties of this compound and its synthetic analogues, detailing key molecular mechanisms, quantitative data, and the experimental protocols used for their evaluation.

Core Bioactive Properties

Antioxidant Activity

The antioxidant capacity of this compound and its analogues is a cornerstone of their therapeutic effects, primarily attributed to their ability to scavenge reactive oxygen species (ROS). This activity helps mitigate oxidative stress, a key pathological factor in numerous chronic diseases. Many hydrogenated this compound analogues, in particular, have demonstrated potent antioxidant activity. The efficacy is often quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which measures the compound's ability to donate a hydrogen atom and neutralize the DPPH free radical.

Table 1: Antioxidant Activity of this compound and Analogues (DPPH Assay)

| Compound | IC50 Value (µM) | Comments |

| This compound | ~25-40 µM | Standard reference. |

| Tetrahydrothis compound (THC) | IC50 value is reported to be 1.85 to 2.19-fold lower than this compound. | A major metabolite, more potent than this compound. |

| 3,4-dihydropyrimidine analogues (2c, 2d, 2j, 2n) | Exhibited better antioxidant activity than this compound. | Specific IC50 values vary by individual analogue. |

Anti-inflammatory Activity

Chronic inflammation is a critical component in the pathogenesis of many diseases. This compound exerts significant anti-inflammatory effects by modulating key signaling pathways. A primary mechanism is the inhibition of the NF-κB (nuclear factor kappa B) pathway, a central regulator of inflammation. By suppressing NF-κB, this compound and its analogues downregulate the expression of numerous pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like TNF-α and various interleukins. The Griess assay is commonly used to quantify the inhibition of nitric oxide (NO), a key inflammatory molecule produced by iNOS.

Table 2: Anti-inflammatory Activity of this compound and Analogues (Nitric Oxide Inhibition)

| Compound | Cell Line | IC50 Value (µM) | Comments |

| This compound | RAW 264.7 Macrophages | ~6 µM | Inhibits NO production by suppressing iNOS gene expression. |

| This compound | Primary Microglia | 3.7 µM | Demonstrates potent activity in brain-specific immune cells. |

| EF31 (analogue) | RAW 264.7 Macrophages | ~5 µM | Significantly more potent inhibitor of NF-κB DNA binding than this compound (>50 µM). |

| EF24 (analogue) | RAW 264.7 Macrophages | ~35 µM | Monoketone analogue with enhanced NF-κB inhibition. |

| Di-O-demethylthis compound (analogue 5) | HAPI Microglial Cells | More potent than this compound. | Twofold more active than the parent curcuminoid. |

| O-demethyldemethoxythis compound (analogue 6) | HAPI Microglial Cells | More potent than this compound. | Almost twofold more active than the parent demethoxythis compound. |

Anticancer Activity

This compound and its analogues have demonstrated broad-spectrum anticancer properties, including the ability to inhibit cell proliferation, induce apoptosis (programmed cell death), and suppress angiogenesis and metastasis. These effects are achieved by modulating multiple signaling pathways involved in tumorigenesis. The MTT assay is a standard colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.

Table 3: Anticancer Cytotoxicity of this compound and Analogues (MTT Assay)

| Compound | Cell Line | IC50 Value (µM) | Treatment Duration |

| This compound | HCT116 (Colorectal) | 10.26 µM | 72 hours |

| This compound | SW480 (Colorectal) | 13.31 µM | 72 hours |

| This compound | HT-29 (Colorectal) | 12.11 µM | 72 hours |

| This compound | HeLa (Cervical) | 3.36 µM | 48 hours |

| This compound | T47D (Breast) | 20 µM | Not Specified |

| This compound | 4T1 (Breast) | 40 µM | Not Specified |

| This compound | MCF-7 (Breast) | 78 µM | Not Specified |

| GO-Y030 (analogue) | HCT116 (Colorectal) | 4.48 µM | 72 hours |

| FLLL-11 (analogue) | HCT116 (Colorectal) | 0.51 µM | 72 hours |

| FLLL-12 (analogue) | HCT116 (Colorectal) | 1.12 µM | 72 hours |

| PGV-1 (analogue) | T47D (Breast) | 2 µM | Not Specified |

| PGV-1 (analogue) | 4T1 (Breast) | 4 µM | Not Specified |

| RL118 & RL121 (analogues) | PC3 & DU145 (Prostate) | Potent cytotoxicity reported. | Not Specified |

Neuroprotective Properties

Emerging evidence highlights the potential of this compound in preventing or treating age-related neurodegenerative diseases like Alzheimer's and Parkinson's. Its neuroprotective actions are multifaceted and include anti-inflammatory and antioxidant activities within the central nervous system. Furthermore, this compound can modulate the aggregation pathways of amyloid-β (Aβ) and tau proteins, which are pathological hallmarks of Alzheimer's disease. It has been shown to inhibit the formation of Aβ fibrils and destabilize pre-formed aggregates. This compound analogues are being actively developed to improve blood-brain barrier penetration and enhance these neuroprotective effects.

Modulation of Key Signaling Pathways

This compound's diverse biological effects stem from its ability to interact with and modulate numerous intracellular signaling pathways that are often dysregulated in disease.

NF-κB Signaling Pathway

The NF-κB pathway is a master regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitor protein, IκBα. Inflammatory stimuli, such as TNF-α, activate the IκB kinase (IKK) complex, which phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound exerts a potent anti-inflammatory effect by directly inhibiting the activity of the IKK complex, thereby preventing IκBα degradation and keeping NF-κB inactive in the cytoplasm.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that promotes cell proliferation, growth, and survival. Its overactivation is a common feature in many cancers. Growth factors activate PI3K, which in turn activates Akt. Akt then modulates a variety of downstream targets, including mTOR, a key regulator of protein synthesis and cell growth. This compound has been shown to inhibit this pathway at multiple points, including the direct inhibition of PI3K, Akt, and mTOR, leading to reduced cancer cell proliferation and survival.

References

- 1. A Review of Recent this compound Analogues and Their Antioxidant, Anti-Inflammatory, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. This compound, a bioactive compound of Turmeric (Curcuma longa) and its derivatives as α-amylase and α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Molecular Targets of Curcumin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curcumin (diferuloylmethane), the principal curcuminoid of the popular Indian spice turmeric (Curcuma longa), has garnered significant scientific interest for its pleiotropic pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties observed in vitro.[1][2] This technical guide provides a comprehensive overview of the molecular targets of this compound in an in vitro setting, focusing on its interactions with key signaling pathways, transcription factors, enzymes, and proteins involved in cellular homeostasis and disease. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

This guide summarizes key quantitative data in structured tables for comparative analysis, details common experimental methodologies used to assess this compound's molecular interactions, and provides visualizations of critical signaling pathways and experimental workflows using the Graphviz DOT language.

Modulation of Key Signaling Pathways

This compound has been demonstrated to modulate a multitude of interconnected signaling pathways that are often dysregulated in pathological conditions. Its ability to interact with multiple nodes within these networks contributes to its broad spectrum of in vitro activities.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immune responses, cell proliferation, and apoptosis.[2] this compound is a well-established inhibitor of this pathway, acting at several levels.[3] It has been shown to inhibit the activation of the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκBα. This inhibition prevents the degradation of IκBα, thereby sequestering NF-κB (p50/p65) in the cytoplasm and blocking its nuclear translocation and subsequent transcriptional activity of pro-inflammatory and pro-proliferative genes.[3]

Below is a diagram illustrating the inhibitory effect of this compound on the NF-κB signaling pathway.

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell growth, survival, and differentiation. Constitutive activation of STAT3 is frequently observed in many cancers. This compound has been reported to inhibit the STAT3 pathway by suppressing the phosphorylation of STAT3 at tyrosine 705, which is a critical step for its activation and subsequent dimerization and nuclear translocation.

The following diagram illustrates this compound's inhibitory action on the STAT3 pathway.

Apoptosis Pathways

This compound is known to induce apoptosis in various cancer cell lines through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. In the intrinsic pathway, this compound can modulate the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic proteins (Bcl-2, Bcl-xL) and an increase in the pro-apoptotic proteins (Bax, Bak). This shift in balance leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3. In the extrinsic pathway, this compound can upregulate the expression of death receptors like DR4 and DR5, leading to the activation of caspase-8.

The diagram below depicts the induction of apoptosis by this compound.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Modulation of transcription factors by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The dietary pigment this compound reduces endothelial tissue factor gene expression by inhibiting binding of AP-1 to the DNA and activation of NF-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]

Curcumin's Impact on Gene Expression: A Technical Guide for Researchers

November 25, 2025

Abstract

Curcumin, the active polyphenol in turmeric, has garnered significant scientific interest for its pleiotropic effects on cellular processes, largely driven by its ability to modulate gene expression. This in-depth technical guide provides a comprehensive overview of the molecular mechanisms by which this compound influences the transcriptome. It is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound. This document details this compound's impact on key signaling pathways, its role as an epigenetic modulator, and provides structured quantitative data from various studies. Furthermore, it offers detailed experimental protocols for key assays and visualizes complex biological processes through diagrams to facilitate a deeper understanding of this compound's multifaceted effects on gene expression.

Introduction

This compound (diferuloylmethane) has been extensively studied for its anti-inflammatory, antioxidant, and anti-cancer properties.[1] These therapeutic effects are fundamentally linked to its capacity to interact with a multitude of molecular targets, thereby altering gene expression profiles. This compound's influence extends to the modulation of transcription factors, epigenetic enzymes, and various signaling cascades that are critical in both normal physiology and pathological conditions. Understanding the precise mechanisms of this compound's action at the genetic level is paramount for its development as a therapeutic agent. This guide synthesizes current knowledge, presenting it in a structured and actionable format for the scientific community.

Modulation of Key Signaling Pathways

This compound exerts significant control over several major signaling pathways that are central to cellular regulation. Its modulatory effects on the NF-κB, AP-1, and Nrf2 pathways are particularly well-documented.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response, cell survival, and proliferation.[2] In many pathological states, including cancer and chronic inflammatory diseases, the NF-κB pathway is constitutively active. This compound has been shown to be a potent inhibitor of this pathway.[3]

Mechanism of Action: this compound can inhibit NF-κB activation through multiple mechanisms:

-

Inhibition of IκBα Phosphorylation and Degradation: this compound prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[4] This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus.

-

Inhibition of IKK Activity: this compound can directly inhibit the activity of IκB kinase (IKK), the enzyme responsible for phosphorylating IκBα.[5]

-

Direct Interaction with p65: Some studies suggest that this compound can directly interact with the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity.

The inhibition of the NF-κB pathway by this compound leads to the downregulation of numerous pro-inflammatory and pro-proliferative genes.

Caption: this compound inhibits the NF-κB signaling pathway.

The AP-1 Signaling Pathway

Activator protein-1 (AP-1) is a transcription factor that regulates gene expression in response to a variety of stimuli, including cytokines, growth factors, and stress. It plays a crucial role in cell proliferation, differentiation, and apoptosis.

Mechanism of Action: this compound has been shown to suppress AP-1 activity. The primary mechanisms include:

-

Inhibition of JNK Pathway: this compound can inhibit the c-Jun N-terminal kinase (JNK) pathway, which is a key upstream regulator of AP-1.

-

Downregulation of JunD: Studies have shown that this compound can suppress the expression of JunD, a major component of the AP-1 complex in certain cancer cells.

-

Direct Interaction: There is evidence to suggest that this compound may directly interact with the AP-1 DNA-binding site, thereby preventing its transcriptional activity.

Caption: this compound suppresses the AP-1 signaling pathway.

The Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is the primary regulator of the cellular antioxidant response. Activation of Nrf2 leads to the transcription of a wide array of cytoprotective genes.

Mechanism of Action: this compound is a potent activator of the Nrf2 pathway. It functions by:

-

Interacting with Keap1: this compound can interact with cysteine residues on Keap1, the primary negative regulator of Nrf2. This interaction leads to a conformational change in Keap1, releasing Nrf2.

-

Promoting Nrf2 Translocation: Once released from Keap1, Nrf2 translocates to the nucleus.

-

Activating ARE-dependent Genes: In the nucleus, Nrf2 binds to the ARE in the promoter regions of its target genes, inducing their expression. These genes include heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).

Caption: this compound activates the Nrf2-ARE antioxidant pathway.

Epigenetic Regulation by this compound

This compound is a well-established epigenetic modulator, influencing gene expression without altering the DNA sequence itself. Its primary epigenetic targets are histone acetyltransferases (HATs), histone deacetylases (HDACs), and DNA methyltransferases (DNMTs).

Histone Acetyltransferases (HATs) and Histone Deacetylases (HDACs)

Histone acetylation is a key epigenetic mark associated with a more open chromatin structure and increased gene transcription. This process is balanced by the activities of HATs and HDACs. This compound has been shown to inhibit both HATs and HDACs.

-

HAT Inhibition: this compound is a specific inhibitor of the p300/CBP family of HATs. This inhibition can lead to the suppression of genes involved in cell growth and survival.

-

HDAC Inhibition: this compound also inhibits the activity of several HDACs, including HDAC1, 3, 4, and 8. By inhibiting HDACs, this compound can lead to histone hyperacetylation and the reactivation of tumor suppressor genes.

DNA Methyltransferases (DNMTs)

DNA methylation, typically occurring at CpG islands in promoter regions, is generally associated with gene silencing. This compound acts as a DNA hypomethylating agent by inhibiting the activity of DNMTs, particularly DNMT1. This can lead to the re-expression of silenced tumor suppressor genes.

Quantitative Data on Gene Expression Changes

The following tables summarize quantitative data from various studies investigating the effect of this compound on gene expression.

Table 1: this compound-Induced Gene Expression Changes in Human Breast Cancer Cells (MDA-MB 231)

| Gene Symbol | Gene Name | Fold Change (Microarray) | Fold Change (qRT-PCR) |

| Upregulated | |||

| FOSB | FosB proto-oncogene, AP-1 transcription factor subunit | 2.8 | 3.1 |

| EGR1 | Early growth response 1 | 2.5 | 2.7 |

| CYR61 | Cysteine-rich, angiogenic inducer 61 | 2.3 | 2.5 |

| Downregulated | |||

| SERPINE1 | Serpin family E member 1 | -3.2 | -3.5 |

| PLAU | Plasminogen activator, urokinase | -2.9 | -3.1 |

| IL8 | Interleukin 8 | -2.6 | -2.8 |

| Cells were treated with 20 μM this compound for 24 hours. |

Table 2: Early Response Genes to this compound in Human Colon Cancer Cells (HT29)

| Gene Symbol | Gene Name | Fold Change (30 µmol/L this compound) |

| Upregulated | ||

| GADD45A | Growth arrest and DNA damage-inducible alpha | 2.1 |

| ATF3 | Activating transcription factor 3 | 1.9 |

| Downregulated | ||

| CCND1 | Cyclin D1 | -1.8 |

| MYC | MYC proto-oncogene | -1.7 |

| Gene expression changes after 6 hours of treatment. |

Table 3: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |

| MCF-7 | Breast Cancer | 29 µg/ml | 24 h | |

| A549 | Lung Adenocarcinoma | 15.07 µM | 24 h | |

| NCI-H1299 | Lung Adenocarcinoma | 16.71 µM | 24 h | |

| U-87 MG | Glioblastoma | 20 µmol/L | 24 h | |

| SW-13 | Adrenocortical Carcinoma | ~40 µM | 24 h |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key experiments used to assess this compound's effect on gene expression.

RNA Sequencing (RNA-seq) Protocol

This protocol outlines the steps for analyzing global gene expression changes in cells treated with this compound.

Caption: A typical workflow for an RNA-sequencing experiment.

1. Cell Culture and Treatment:

-

Culture human breast cancer cells (e.g., MCF-7) to 70-80% confluency.

-

Treat cells with this compound (e.g., 15 µmol/L) or DMSO (vehicle control) for 48 hours at 37°C and 5% CO2.

2. Total RNA Extraction:

-

Harvest cells and extract total RNA using a suitable kit (e.g., TRIzol reagent) according to the manufacturer's instructions.

3. RNA Quality and Quantity Assessment:

-

Determine RNA concentration and purity using a NanoDrop spectrophotometer.

-

Assess RNA integrity using an Agilent Bioanalyzer.

4. Library Preparation:

-

Isolate poly(A) RNA from total RNA.

-

Synthesize cDNA from the purified poly(A) RNA.

-

Ligate sequencing adapters to the cDNA fragments.

5. Sequencing:

-

Perform high-throughput sequencing of the prepared libraries on a platform such as an Illumina sequencer.

6. Bioinformatic Analysis:

-

Perform quality control of the raw sequencing reads.

-

Align the reads to a reference genome.

-

Quantify gene expression levels.

-

Identify differentially expressed genes (DEGs) between this compound-treated and control samples using software like Cufflinks or DESeq2.

-

Perform functional and pathway enrichment analysis of the DEGs using tools like DAVID or WebGestalt.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol

This protocol is for identifying the genome-wide binding sites of a transcription factor (e.g., NF-κB p65) that is modulated by this compound.

1. Cell Cross-linking and Chromatin Preparation:

-

Treat cells with this compound or vehicle control.

-

Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.

-

Harvest cells, lyse them, and isolate the nuclei.

-

Sonify the chromatin to shear the DNA into fragments of 200-600 bp.

2. Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific to the target protein (e.g., anti-p65).

-

Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Wash the beads to remove non-specific binding.

3. DNA Purification:

-

Elute the protein-DNA complexes from the beads.

-

Reverse the cross-links by heating.

-

Purify the DNA using a DNA purification kit.

4. Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified DNA.

-

Perform high-throughput sequencing.

5. Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Identify regions of the genome that are enriched for the target protein's binding (peak calling).

-

Perform motif analysis to identify the DNA sequence recognized by the transcription factor.

Real-Time Quantitative PCR (RT-qPCR) Protocol

This protocol is for validating the gene expression changes identified by RNA-seq or for quantifying the expression of specific target genes.

1. cDNA Synthesis:

-

Extract total RNA from this compound-treated and control cells as described in the RNA-seq protocol.

-

Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

2. qPCR Reaction Setup:

-

Prepare a reaction mix containing cDNA, forward and reverse primers for the gene of interest, a reference gene (e.g., GAPDH or ACTB), and a qPCR master mix (containing DNA polymerase and dNTPs).

-

Use primer sequences validated for specificity and efficiency.

3. qPCR Amplification:

-

Perform the qPCR reaction in a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

4. Data Analysis:

-

Determine the cycle threshold (Ct) value for each gene in each sample.

-

Normalize the Ct values of the target genes to the Ct values of the reference gene (ΔCt).

-

Calculate the fold change in gene expression using the 2^-ΔΔCt method.

Conclusion

This compound's ability to modulate gene expression is a cornerstone of its diverse biological activities. Through its influence on key signaling pathways like NF-κB, AP-1, and Nrf2, and its role as an epigenetic modifier of HATs, HDACs, and DNMTs, this compound can orchestrate a complex transcriptional response. This guide has provided a detailed overview of these mechanisms, supported by quantitative data and comprehensive experimental protocols. The continued exploration of this compound's effects on the transcriptome will undoubtedly unveil further therapeutic opportunities for a wide range of diseases. The provided methodologies and data serve as a valuable resource for researchers dedicated to advancing our understanding of this remarkable natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. spandidos-publications.com [spandidos-publications.com]

The Pharmacological Properties of Curcumin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curcumin, a polyphenolic compound derived from the rhizome of Curcuma longa (turmeric), has garnered significant scientific interest due to its wide spectrum of pharmacological activities.[1][2][3] For centuries, it has been a cornerstone of traditional Ayurvedic medicine.[2] Modern preclinical and clinical research has begun to elucidate the molecular mechanisms underlying its therapeutic potential, which is primarily attributed to its anti-inflammatory, antioxidant, and anti-cancer properties.[4] This technical guide provides an in-depth overview of the core pharmacological properties of this compound, with a focus on quantitative data, detailed experimental protocols, and the visualization of key molecular pathways.

Pharmacokinetics: The Challenge of Bioavailability

A significant hurdle in the clinical application of this compound is its poor oral bioavailability, which is a result of low absorption, rapid metabolism, and swift elimination. Unformulated this compound exhibits low plasma concentrations. To address this, various formulations have been developed to enhance its bioavailability.

Table 2.1: Pharmacokinetic Parameters of this compound in Human Clinical Trials

| Formulation | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Fold Increase in Bioavailability (vs. Standard) | Reference |

| Standard this compound Powder | 400 mg (323 mg this compound) | 0.3 | 1.5 | 4.16 | 1 | |

| This compound with Piperine (TEP) | 500 mg | - | - | - | - | |

| Phytosome Formulation (PHYT) | 500 mg | - | - | - | - | |

| Liquid Micellar Preparation | 500 mg | - | - | 8540 | - | |

| Dried Colloidal Suspension (TPG) | 500 mg | - | - | 6520 | - | |

| Theracurmin | 30 mg | - | 1.5 - 3 | - | 18.4 - 20.5 (Cmax) / 35.9 - 42.6 (AUC) | |

| This compound Liquid Droplet Micellar (CLDM) | 400 mg (64.6 mg this compound) | 277.24 | 1.5 | 391.5 | 522 |

Note: '-' indicates data not specified in the provided search results. Data is compiled from multiple sources and methodologies may vary.

Core Pharmacological Properties

Anti-inflammatory Activity